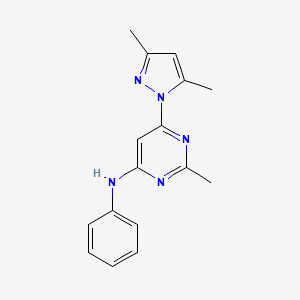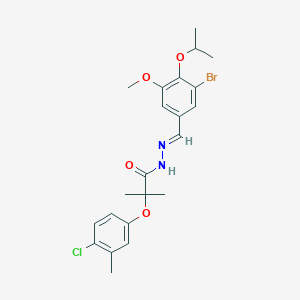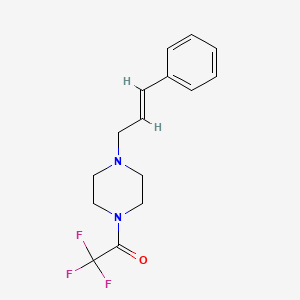
1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound, also known as TFP, belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine is not fully understood. However, it has been suggested that 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine may inhibit the activity of enzymes involved in viral replication and cancer cell growth. 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has also been found to modulate the immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high degree of purity. 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has been extensively studied for its potential therapeutic applications, making it a suitable compound for scientific research. However, 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activities. In addition, 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine may have off-target effects, which may complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. In addition, studies are needed to evaluate the efficacy and safety of 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine in animal models and clinical trials. 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine may also be used as a lead compound for the development of new antiviral, anticancer, and anti-inflammatory drugs. Finally, 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine may be used as a tool compound to study the biological activities of piperazine derivatives.
Synthesemethoden
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction yields 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine as a white crystalline solid with a high degree of purity. The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has been optimized to ensure high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antiviral, antitumor, and anti-inflammatory effects. 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has been shown to inhibit the replication of HIV-1 virus in vitro and has been suggested as a potential candidate for the development of new antiviral drugs. 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Furthermore, 1-(3-phenyl-2-propen-1-yl)-4-(trifluoroacetyl)piperazine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)20-11-9-19(10-12-20)8-4-7-13-5-2-1-3-6-13/h1-7H,8-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLIZRVURLAONX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)




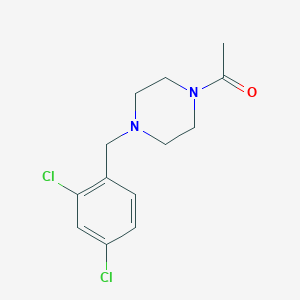
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)
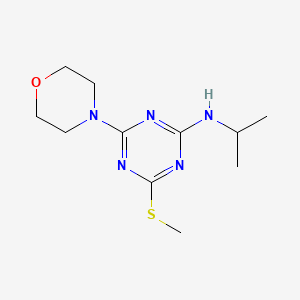
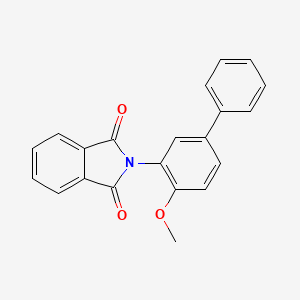
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)
